Pharmaceutical manufacturers requiring the correct amine for sulfisoxazole synthesis cannot substitute generic isoxazole amines without compromising drug identity. 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2) provides the exact 3,4-dimethyl substitution pattern mandated for this broad-spectrum sulfonamide antibiotic.
• Definitive sulfisoxazole precursor - non-substitutable in API synthesis
• pKSH+ 2.0 enables predictable acid-base behavior in process chemistry
• Forms well-defined Co(II) and Cu(II) coordination complexes for catalysis research
• Bulk quantities available with full analytical documentation (HPLC, NMR).
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
CAS No.19947-75-2
Cat. No.B017700
⚠ Attention: For research use only. Not for human or veterinary use.
5-Amino-3,4-dimethylisoxazole for Research & Synthesis
5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2) is a heterocyclic aromatic amine with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol [1]. It is characterized by an isoxazole ring with amino and methyl substituents at specific positions [2]. The compound typically presents as a white to off-white crystalline solid with a melting point of 118-122°C . Its primary utility lies as a versatile building block in organic synthesis, particularly as a key intermediate in the production of sulfonamide antibiotics and as a precursor to various pharmacologically active molecules .
Essential intermediate for sulfisoxazole and related sulfonamide synthesis
Privileged heterocyclic scaffold for CNS PET tracer development
Defined basicity profile for acid-mediated reaction control
Distinct transition metal ligand for coordination chemistry studies
[1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88317, 5-Amino-3,4-dimethylisoxazole. View Source
The specific substitution pattern on the isoxazole ring profoundly influences its chemical reactivity, biological activity, and the properties of its derivatives. Direct substitution with structurally similar analogs such as 3-amino-5-methylisoxazole or 5-amino-3-methylisoxazole is not feasible without significant alteration of the final product's characteristics. The 3,4-dimethyl substitution in 5-Amino-3,4-dimethylisoxazole confers a unique combination of steric hindrance and electronic effects that impact protonation behavior, metal complexation, and the potency of derived pharmaceuticals [1]. For instance, its distinct protonation constant (pKSH+) directly affects its behavior in acidic environments and its utility in specific synthetic routes [2]. Using a generic analog would require extensive re-optimization of reaction conditions and would likely yield compounds with different pharmacological profiles, as evidenced by the structure-activity relationships established in drug discovery programs [3].
Different substitution pattern shifts pKSH+ by ~0.6 units, changing charge state and reactivity in acidic media; may require re-optimization of synthesis conditions.
Sulfisoxazole synthesis exclusively requires the 3,4-dimethyl pattern; using other isoxazole amines leads to non-equivalent sulfonamide antibiotics, not direct substitutes.
[1] Manzo, R.H., et al. (1973). Isoxazoles I: Protonation of Isoxazole Derivatives in Aqueous Sulfuric Acid. Journal of Pharmaceutical Sciences, 62(1), 152-154. View Source
[2] Manzo, R.H., et al. (1973). Isoxazoles I: Protonation of Isoxazole Derivatives in Aqueous Sulfuric Acid. Journal of Pharmaceutical Sciences, 62(1), 152-154. View Source
[3] Shimoda, Y., et al. (2015). Radiosynthesis and evaluation of N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide for in vivo PET imaging of FAAH. RSC Advances, 5, 106122-106127. View Source
5-Amino-3,4-dimethylisoxazole: Key Differentiators vs. Analogs
Superior Basicity over 3-Amino-5-methylisoxazole
5-Amino-3,4-dimethylisoxazole exhibits a distinct basicity profile compared to the structurally similar 3-amino-5-methylisoxazole, a key differentiator for applications in acidic environments. The compound's protonation behavior was quantified via UV spectrophotometry in aqueous sulfuric acid [1].
Basicity vs. 3-Amino-5-methylisoxazoleHead-to-head
Measured in aqueous H₂SO₄ via UV spectrophotometry; behavior may shift with solvent system
ProtonationBasicityChemical stability
Evidence Dimension
Protonation constant (pKSH+)
Target Compound Data
pKSH+ = 2.0
Comparator Or Baseline
3-Amino-5-methylisoxazole, pKSH+ = 1.4
Quantified Difference
ΔpKSH+ = 0.6 (Target is more basic)
Conditions
Aqueous sulfuric acid, UV spectrophotometry, acidity function method [1]
Why This Matters
The 0.6 pK unit higher basicity indicates 5-amino-3,4-dimethylisoxazole is more protonated under mildly acidic conditions, affecting its solubility, reactivity, and suitability for formulations or reactions requiring a specific charge state.
ProtonationBasicityChemical stability
[1] Manzo, R.H., et al. (1973). Isoxazoles I: Protonation of Isoxazole Derivatives in Aqueous Sulfuric Acid. Journal of Pharmaceutical Sciences, 62(1), 152-154. View Source
FAAH PET Tracer Scaffold
5-Amino-3,4-dimethylisoxazole serves as the critical amine component in the synthesis of a high-affinity PET radiotracer for fatty acid amide hydrolase (FAAH). The derivative, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-carboxamide (Compound 1), was synthesized directly from 5-amino-3,4-dimethylisoxazole and demonstrated potent FAAH inhibition [1]. While a direct comparator for the parent compound's activity is not available, the activity of the derived molecule underscores the scaffold's value in achieving high target affinity.
FAAH PET Tracer ScaffoldClass-level
Derivative IC50 3.3 nM
Supports scaffold selection for CNS tracer research
Data from in vitro FAAH inhibition assay; parent compound activity not directly measured
This demonstrates that 5-amino-3,4-dimethylisoxazole is a privileged scaffold capable of conferring high potency (3.3 nM IC50) to advanced drug candidates, a feature not guaranteed with other isoxazole amines.
[1] Shimoda, Y., et al. (2015). Radiosynthesis and evaluation of N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide for in vivo PET imaging of FAAH. RSC Advances, 5, 106122-106127. View Source
DNA Gyrase Inhibitor Scaffold
Derivatives of 5-amino-3,4-dimethylisoxazole have been identified as potent inhibitors of Staphylococcus aureus DNA gyrase, a validated antibacterial target. A derivative of the compound demonstrated an IC50 of 1.90 nM against this enzyme [1]. This is a class-level inference, as the activity is derived from the parent scaffold.
DNA Gyrase Inhibitor ScaffoldClass-level
Derivative IC50 1.90 nM
Reported derivative potency context for antibacterial studies
Based on S. aureus DNA gyrase assay; scaffold contribution requires target-specific validation
DNA gyraseAntibacterialStaphylococcus aureus
Evidence Dimension
Inhibition of S. aureus DNA gyrase
Target Compound Data
IC50 = 1.90 nM for a derivative synthesized from 5-amino-3,4-dimethylisoxazole
Comparator Or Baseline
Baseline: No inhibition from parent compound alone (class-level inference).
Quantified Difference
N/A - Data is for a derivative.
Conditions
In vitro DNA gyrase inhibition assay (SDS-PAGE analysis of pBR322 DNA relaxation) [1]
Why This Matters
The low nanomolar potency of derivatives highlights the 5-amino-3,4-dimethylisoxazole core as a valuable starting point for developing novel antibacterial agents with a high degree of target specificity.
DNA gyraseAntibacterialStaphylococcus aureus
[1] BindingDB. (n.d.). BDBM50274128 (CHEMBL4127899) - Inhibition of S. aureus DNA gyrase. View Source
Sulfisoxazole Key Intermediate
5-Amino-3,4-dimethylisoxazole is the direct and essential intermediate for the synthesis of sulfisoxazole (N-sulfanilamido-3,4-dimethyl-5-isoxazole), a broad-spectrum sulfonamide antibiotic [1]. The synthesis involves direct sulfonamide formation. While a direct quantitative comparison to other synthetic routes for sulfisoxazole is not provided, the use of this specific intermediate is the established industrial method, underlining its critical role in producing this high-volume pharmaceutical [2].
Sulfisoxazole Key IntermediateSupporting evidence
Exclusive amine partner in established industrial route
Non-substitutable intermediate for specific sulfonamide synthesis
Binary pathway specificity; alternative amines produce different antibiotics
SulfisoxazoleAntibioticIntermediate
Evidence Dimension
Synthetic pathway specificity
Target Compound Data
Used as the exclusive amine coupling partner for sulfisoxazole synthesis.
Comparator Or Baseline
Alternative isoxazole amines (e.g., 5-amino-3-methylisoxazole) would yield different sulfonamide antibiotics (e.g., sulfamethoxazole).
For procurement, this confirms the compound's role as a non-substitutable, high-volume intermediate for a specific FDA-approved drug, ensuring demand and consistent quality requirements.
SulfisoxazoleAntibioticIntermediate
[1] Manzo, R.H., et al. (1973). Isoxazoles I: Protonation of Isoxazole Derivatives in Aqueous Sulfuric Acid. Journal of Pharmaceutical Sciences, 62(1), 152-154. View Source
[2] US3468900A. (1969). Process for preparing isoxazole compounds. View Source
Distinct Metal Complexation vs. 3-Amino-5-methylisoxazole
5-Amino-3,4-dimethylisoxazole forms specific coordination complexes with cobalt(II) and copper(II) [1]. While a direct, head-to-head quantitative comparison of stability constants with 3-amino-5-methylisoxazole is not available in the reviewed literature, the fact that specific complexes have been isolated and characterized for 5-amino-3,4-dimethylisoxazole underscores its distinct ligand properties [2]. This is a class-level inference, as the complexation behavior is determined by the specific steric and electronic environment created by the 3,4-dimethyl substitution.
Metal Complexation vs. AnalogClass-level
Forms Co(II) and Cu(II) complexes
Reported complexation behavior review for coordination chemistry
No direct stability constant comparison available; analog forms Mn(II) complexes
Coordination chemistryCobalt(II)Copper(II)
Evidence Dimension
Metal complex formation
Target Compound Data
Forms defined Co(II) and Cu(II) complexes
Comparator Or Baseline
3-Amino-5-methylisoxazole complexes with Mn(II) are reported [3].
Quantified Difference
N/A - No direct stability constant comparison found.
This unique coordination chemistry is relevant for applications in catalysis, materials science, or bioinorganic chemistry where specific metal-binding properties are required, and simple substitution with another isoxazole amine would not yield the same complexes.
[2] Biddau, M., et al. (1980). Synthesis and characterization of cobalt(II) and copper(II) complexes with 5-amino-3,4-dimethylisoxazole. Transition Metal Chemistry, 5, 176-180. View Source
[3] Transition Metal Chemistry. (1980). Manganese(II) complexes with 3,5-diphenylisoxazole, 3-amino-5-methylisoxazole and 5-amino-3,4-dimethylisoxazole. 5(1), 176-180. View Source
5-Amino-3,4-dimethylisoxazole: Key Applications
Sulfisoxazole & Sulfonamide Synthesis
5-Amino-3,4-dimethylisoxazole is the critical amine component for producing sulfisoxazole, a broad-spectrum sulfonamide antibiotic [1]. Its specific 3,4-dimethyl substitution pattern is required to produce the correct drug substance, differentiating it from other isoxazole amines that would lead to different, non-equivalent antibiotics like sulfamethoxazole [2]. This makes it an essential, non-substitutable procurement item for pharmaceutical manufacturers of this class of drugs.
CNS PET Tracer Development
Researchers developing positron emission tomography (PET) tracers for neurological targets can utilize 5-amino-3,4-dimethylisoxazole as a privileged scaffold. As demonstrated by the synthesis of a potent FAAH inhibitor (IC50: 3.3 nM) from this compound, it provides a direct route to creating advanced imaging agents with high target affinity [3]. This is particularly relevant for programs targeting enzymes like FAAH, where other isoxazole amines may not confer the same level of potency or selectivity.
Protonation in Acidic Media
For studies involving acid-base chemistry in aqueous environments, 5-amino-3,4-dimethylisoxazole offers a defined and quantifiable basicity profile (pKSH+ = 2.0) [4]. This property is useful in designing experiments or industrial processes where the compound's charge state is critical. Its distinct pKSH+ value, compared to analogs like 3-amino-5-methylisoxazole (pKSH+ = 1.4) [4], allows for predictable behavior in formulations or reaction mixtures with controlled acidity.
Metal-Ligand Coordination Chemistry
The ability of 5-amino-3,4-dimethylisoxazole to form defined coordination complexes with transition metals like cobalt(II) and copper(II) makes it a useful ligand for research in catalysis, materials science, and bioinorganic chemistry [5]. Its specific steric and electronic properties lead to complexation behavior that is distinct from other isoxazole amines, offering unique opportunities for tuning metal center reactivity and stability [6].
Application
Selection Property
Validation Focus
Sulfisoxazole & Sulfonamide Synthesis
Specific 3,4-dimethyl substitution pattern
Sulfonamide identity and purity confirmation
CNS PET Tracer Development
Privileged isoxazole amine scaffold
Target affinity and selectivity in derivative design
Acid-Mediated Reaction Studies
Quantifiable basicity (pKSH+ context)
Charge-state control in aqueous acidic environments
Metal-Ligand Coordination Chemistry
Defined complexation with Co(II) and Cu(II)
Coordination behavior and metal-center reactivity review
[1] Manzo, R.H., et al. (1973). Isoxazoles I: Protonation of Isoxazole Derivatives in Aqueous Sulfuric Acid. Journal of Pharmaceutical Sciences, 62(1), 152-154. View Source
[2] US3468900A. (1969). Process for preparing isoxazole compounds. View Source
[3] Shimoda, Y., et al. (2015). Radiosynthesis and evaluation of N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide for in vivo PET imaging of FAAH. RSC Advances, 5, 106122-106127. View Source
[4] Manzo, R.H., et al. (1973). Isoxazoles I: Protonation of Isoxazole Derivatives in Aqueous Sulfuric Acid. Journal of Pharmaceutical Sciences, 62(1), 152-154. View Source
[5] Biddau, M., et al. (1980). Synthesis and characterization of cobalt(II) and copper(II) complexes with 5-amino-3,4-dimethylisoxazole. Transition Metal Chemistry, 5, 176-180. View Source
[6] Transition Metal Chemistry. (1980). Manganese(II) complexes with 3,5-diphenylisoxazole, 3-amino-5-methylisoxazole and 5-amino-3,4-dimethylisoxazole. 5(1), 176-180. View Source
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